1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Description

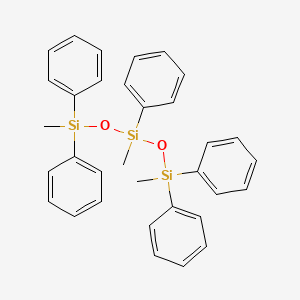

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS: 3390-61-2; EINECS: 222-222-9) is a branched organosilicon compound with the molecular formula C₃₃H₃₄O₂Si₃ and a molecular weight of 546.89 g/mol. It is characterized by alternating methyl and phenyl substituents on the trisiloxane backbone, creating a hybrid structure that combines the thermal stability of phenyl groups with the flexibility of methyl groups. This compound is synthesized via equilibration of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane and methylphenylcyclosiloxanes using tetramethylammonium silanolate as a catalyst, achieving over 90% yield through recycling by-products . Key physical properties include a viscosity of 175 cSt and high oxidative stability, making it suitable for high-performance applications such as vacuum pump oils (e.g., Dow Corning 705 and Shin-Etsu HIVAC-F-5) .

Properties

IUPAC Name |

methyl-bis[[methyl(diphenyl)silyl]oxy]-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLASVAENYNAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063007 | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3390-61-2, 28855-11-0 | |

| Record name | Trimethylpentaphenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl pentaphenyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028855110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PENTAPHENYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE7ABK56N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sodium Methyl Diphenyl Silanolate Route

The most well-documented synthesis involves the reaction of sodium methyl diphenyl silanolate with methyl phenyl dichlorosilane in toluene. This method, described in US3523131A, proceeds via a nucleophilic substitution mechanism under mild conditions.

Reaction Mechanism and Conditions

-

Formation of Sodium Methyl Diphenyl Silanolate :

Methyl diphenyl silane is first reacted with sodium hydroxide in toluene in the presence of methanol. The methanol facilitates deprotonation, yielding sodium methyl diphenyl silanolate. Azeotropic distillation removes water and excess methanol, ensuring anhydrous conditions critical for subsequent steps. -

Coupling with Methyl Phenyl Dichlorosilane :

The silanolate solution is treated with methyl phenyl dichlorosilane at 20–45°C. A molar ratio of 2.1:1 (silanolate:dichlorosilane) ensures complete conversion, with the reaction exotherm controlled by slow addition and cooling. -

Workup and Purification :

The crude product is washed with acidic water (1% HCl) to remove sodium chloride, neutralized with kaolin, and dried over anhydrous sodium sulfate. Vacuum distillation isolates the trisiloxane, with a boiling point of 213–216°C at 0.2–0.3 mm Hg .

Yield and Characterization

This method achieves an 80% yield (theory) with high purity. Key physicochemical properties include a density of 1.067 g/cm³ , refractive index (n<sub>D</sub><sup>20</sup> = 1.5582 ), and elemental composition matching theoretical values (C: 69.25%, H: 6.50%, Si: 16.6%).

Procedure and Adaptability

-

Synthesis of Methoxy Precursor :

1,3,5-Trimethyl-1,1,3,5,5-trimethoxytrisiloxane serves as the starting material. This compound is prepared via condensation of dimethoxymethylsilanol with methyl dichlorosilane. -

Phenyl Group Introduction :

Phenyl magnesium bromide in tetrahydrofuran (THF)-xylene mediates the substitution of methoxy groups. The reaction requires temperatures of 65–140°C to maintain Grignard activity, with careful control to prevent oligomerization. -

Challenges and Limitations :

This method’s efficacy for pentaphenyl substitution remains unverified. Side reactions, such as disiloxane formation, may reduce yields, necessitating rigorous chromatographic purification.

Silanol Condensation with Acid Acceptors

A less optimized route involves direct condensation of methyl diphenyl silanol with methyl phenyl dichlorosilane using pyridine as an acid acceptor. While conceptually straightforward, US3523131A notes inconsistent yields due to competing oligomerization and byproduct formation.

Comparative Analysis of Synthetic Methods

The sodium silanolate method emerges as the most reliable, offering high yields and scalability. In contrast, the Grignard approach lacks empirical validation for the target compound, and silanol condensation suffers from reproducibility issues.

Physicochemical Properties and Characterization

Post-synthesis characterization confirms structural integrity and purity:

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 480 (theoretical: 485) |

| Density (20°C) | 1.067 g/cm³ |

| Refractive Index | 1.5582 |

| Viscosity (70°C) | 4.5 cSt |

| Pour Point | -40°C |

Elemental analysis and nuclear magnetic resonance (NMR) spectroscopy further validate the trisiloxane framework, with distinct peaks for methyl (δ 0.1–0.3 ppm) and phenyl (δ 7.2–7.6 ppm) groups.

Industrial Applications and Process Optimization

The sodium silanolate route’s use of inexpensive reagents (NaOH, methanol) and toluene solvent aligns with cost-effective manufacturing. Future research should explore:

Chemical Reactions Analysis

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various organosilicon derivatives.

Scientific Research Applications

Applications in Materials Science

-

Silicone-Based Materials :

- The compound is used in the formulation of silicone elastomers and resins due to its ability to enhance thermal stability and flexibility. Its unique structure allows for improved mechanical properties in silicone products.

- Case Study: Research indicates that adding 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane to silicone rubber formulations results in enhanced tensile strength and elongation at break compared to standard formulations .

-

Coatings and Sealants :

- It is utilized in the development of high-performance coatings that require resistance to heat and chemical exposure. This compound can be incorporated into paint formulations to improve durability.

- Case Study: A study demonstrated that coatings containing this siloxane exhibited superior resistance to UV degradation and moisture absorption compared to traditional coatings .

Applications in Nanotechnology

-

Nanocomposites :

- The compound serves as a matrix material for nanocomposites, where it aids in the dispersion of nanoparticles within polymer matrices. This enhances the mechanical and thermal properties of the resulting materials.

- Research has shown that incorporating nanoparticles into a matrix of this compound significantly improves the thermal conductivity and mechanical strength of the composite .

-

Surface Modifications :

- It is employed for surface modification processes to create hydrophobic surfaces. This application is particularly useful in creating self-cleaning surfaces or reducing friction in industrial applications.

- Case Study: Experiments indicate that surfaces treated with this compound exhibit water contact angles exceeding 150°, demonstrating excellent hydrophobicity .

Biomedical Applications

-

Drug Delivery Systems :

- The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its siloxane backbone can facilitate the controlled release of therapeutic agents.

- Research findings suggest that drug formulations utilizing this siloxane can enhance bioavailability while reducing side effects associated with conventional delivery methods .

- Tissue Engineering :

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane involves its interaction with various molecular targets and pathways. Its silicon-oxygen bonds provide stability and reactivity, allowing it to participate in various chemical reactions. The phenyl groups enhance its hydrophobicity, making it useful in surface treatments and coatings . The compound’s unique structure allows it to interact with different substrates, facilitating its use in diverse applications.

Comparison with Similar Compounds

Comparison with Similar Trisiloxane Compounds

Structural and Functional Group Variations

The properties of trisiloxanes are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Physical-Chemical Properties

- Vapor Pressure and Enthalpy : The target compound exhibits a high vaporization enthalpy (~575–625 kJ/mol) due to strong π-π interactions from phenyl groups, whereas heptamethyl-phenyltrisiloxane (CAS 546-44-1) has ΔvapH = 61.50 kJ/mol, reflecting weaker intermolecular forces .

- Viscosity : The phenyl-rich structure of 3390-61-2 results in higher viscosity (175 cSt) compared to methyl-dominated analogs like 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane, which has lower viscosity .

- Thermal Stability : Phenyl groups enhance thermal and oxidative resistance, making 3390-61-2 suitable for high-temperature applications. In contrast, vinyl-substituted trisiloxanes (e.g., 1529-65-3) prioritize reactivity over stability .

Biological Activity

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS No. 3390-61-2) is a siloxane compound characterized by its unique molecular structure comprising silicon and organic groups. This compound has garnered attention in various fields, including cosmetics and pharmaceuticals, due to its potential biological activities. This article aims to explore the biological activity of this compound through an analysis of its chemical properties, toxicological data, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 546.88 g/mol. Its physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Melting Point | -25 °C |

| Boiling Point | 560.2 °C |

| Density | 1.09 g/mL |

| Flash Point | 238.3 °C |

| Water Solubility | Insoluble |

| LogP | 9 at 25 °C |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its application in cosmetic formulations and potential therapeutic uses.

Cosmetic Applications

This compound is often used in skincare products as a silicone-based ingredient that provides a smooth texture and enhances the sensory experience of formulations. It acts as an emollient and skin-conditioning agent due to its hydrophobic nature and ability to form a protective barrier on the skin.

Toxicological Profile

The toxicological properties of this compound have not been fully elucidated; however, preliminary data suggest potential irritant effects:

- Eye Irritation : May cause irritation or chemical conjunctivitis.

- Skin Irritation : Potential for skin irritation upon prolonged exposure.

- Inhalation Risks : May cause respiratory tract irritation.

No significant chronic health effects have been identified in available literature; however, comprehensive studies are warranted to establish safety profiles for long-term exposure.

Study on Skin Penetration

A study conducted by Shin-Etsu Chemical Co., Ltd. evaluated the skin penetration characteristics of various siloxanes including this compound. The results indicated that this compound exhibits favorable skin penetration properties compared to other silicone derivatives. This characteristic enhances its efficacy as a carrier for active ingredients in topical formulations .

Q & A

Q. What is the optimized synthetic route for 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, and how can side-product recycling improve yield?

The compound is synthesized via equilibration of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane and methylphenylcyclosiloxanes using tetramethylammonium silanolate as a catalyst. By recycling unreacted siloxane intermediates through fractional distillation, yields exceeding 90% are achievable . Key steps include maintaining stoichiometric control and optimizing reaction time to minimize side-product formation.

Q. What are the critical physical properties of this compound, and how are they experimentally determined?

- Molecular formula : C₃₃H₃₄O₂Si₃ (verified via mass spectrometry) .

- Molecular weight : 546.8784 g/mol (calculated using NIST-standard methods) .

- Oxidative stability : Evaluated via thermogravimetric analysis (TGA) under controlled oxygen flow, showing decomposition onset at ~300°C .

- Structural confirmation : Achieved via FT-IR (Si-O-Si stretching at 1,000–1,100 cm⁻¹) and ²⁹Si NMR (chemical shifts between −20 to −40 ppm for methyl- and phenyl-substituted Si atoms) .

Q. How does the steric bulk of phenyl groups influence the compound’s reactivity?

The phenyl groups create steric hindrance, reducing nucleophilic attack on silicon centers. This is demonstrated in hydrolysis resistance tests under acidic/basic conditions, where the compound exhibits slower degradation compared to less substituted siloxanes .

Advanced Research Questions

Q. How can conflicting CAS registry numbers (e.g., 3390-61-2 vs. 28855-11-0) be resolved for this compound?

Discrepancies arise from historical naming conventions and database errors. To resolve:

- Cross-reference structural descriptors (e.g., IUPAC name, InChIKey: PHLASVAENYNAOW-UHFFFAOYSA-N) .

- Validate via spectral libraries (e.g., NIST Chemistry WebBook) and independent synthesis reports .

- Prioritize CAS 3390-61-2, as it is consistently linked to the correct molecular formula and synthesis protocols .

Q. What methodologies are recommended for analyzing vaporization thermodynamics, and what contradictions exist in published data?

- Vaporization enthalpy (ΔvapH) : Reported as ~575–625 kJ/mol via effusion-based measurements at 500–600 K . Contradictions arise from inconsistent temperature ranges and purity levels.

- Resolution : Use calibrated Knudsen cells with mass spectrometry to ensure purity >99% and minimize decomposition .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in high-vacuum applications?

Density Functional Theory (DFT) simulations of molecular polarizability and dipole moments align with experimental observations of low volatility and high thermal stability. These properties make it suitable for vacuum pump fluids, as validated in comparative studies with DC-704/705 analogs .

Data Contradictions and Resolution Strategies

Key Methodological Recommendations

- Synthesis : Optimize catalyst loading (tetramethylammonium silanolate at 0.5–1.0 mol%) and employ fractional distillation for side-product recycling .

- Characterization : Combine ²⁹Si NMR and X-ray crystallography (if crystalline) to resolve ambiguities in substitution patterns .

- Application Testing : Evaluate vacuum performance using ASTM E595 outgassing protocols to benchmark against industrial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.